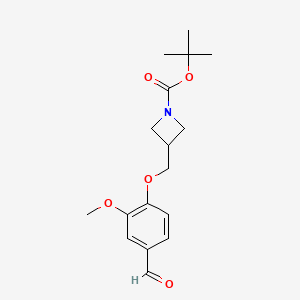
tert-Butyl 3-((4-formyl-2-methoxyphenoxy)methyl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-((4-formyl-2-methoxyphenoxy)methyl)azetidine-1-carboxylate is a synthetic organic compound that features a unique azetidine ring structure
准备方法
The synthesis of tert-Butyl 3-((4-formyl-2-methoxyphenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-formyl-2-methoxyphenol with an appropriate azetidine derivative under controlled conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar steps but are optimized for larger scale synthesis with considerations for cost, yield, and safety.
化学反应分析
tert-Butyl 3-((4-formyl-2-methoxyphenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, bases, and acids, depending on the specific reaction being carried out. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
科学研究应用
tert-Butyl 3-((4-formyl-2-methoxyphenoxy)methyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific properties.
作用机制
The mechanism of action of tert-Butyl 3-((4-formyl-2-methoxyphenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The formyl and methoxy groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
相似化合物的比较
tert-Butyl 3-((4-formyl-2-methoxyphenoxy)methyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-((4-formylphenoxy)methyl)azetidine-1-carboxylate: Lacks the methoxy group, which may result in different reactivity and applications.
tert-Butyl 3-((4-methoxyphenoxy)methyl)azetidine-1-carboxylate: Lacks the formyl group, affecting its potential interactions and uses.
tert-Butyl 3-((4-formyl-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate: Contains a pyrrolidine ring instead of an azetidine ring, which can influence its chemical properties and biological activity.
属性
IUPAC Name |
tert-butyl 3-[(4-formyl-2-methoxyphenoxy)methyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(20)18-8-13(9-18)11-22-14-6-5-12(10-19)7-15(14)21-4/h5-7,10,13H,8-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCLEAAQZMIBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














